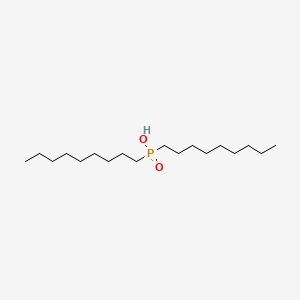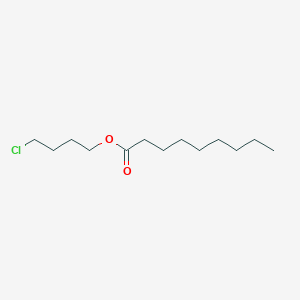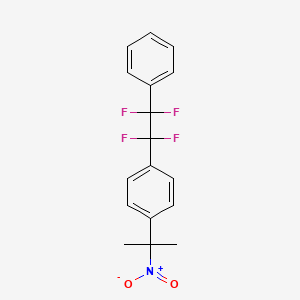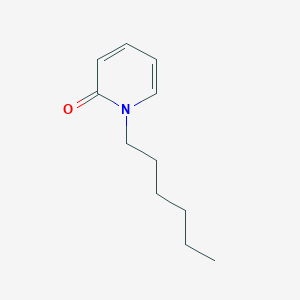
1-Hexylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexylpyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridine ring substituted with a hexyl group at the 1-position and a keto group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexylpyridin-2(1H)-one can be synthesized through several methods. One common approach involves the alkylation of pyridin-2(1H)-one with hexyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridin-2(1H)-one, followed by the addition of hexyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-hexylpyridin-2(1H)-ol.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at low temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of strong bases.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 1-Hexylpyridin-2(1H)-ol.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-Hexylpyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s keto group can form hydrogen bonds with active site residues, while the hexyl group may enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
1-Hexylpyridin-2(1H)-one can be compared with other pyridin-2(1H)-one derivatives, such as:
1-Methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a hexyl group, leading to different physicochemical properties.
1-Phenylpyridin-2(1H)-one: Contains a phenyl group, which may impart different biological activities and reactivity.
1-Ethylpyridin-2(1H)-one: Features an ethyl group, resulting in distinct solubility and interaction profiles.
Propiedades
Número CAS |
38591-66-1 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-hexylpyridin-2-one |
InChI |
InChI=1S/C11H17NO/c1-2-3-4-6-9-12-10-7-5-8-11(12)13/h5,7-8,10H,2-4,6,9H2,1H3 |
Clave InChI |
IUMAYYKTOYIKBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C=CC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


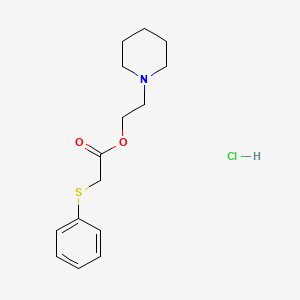
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
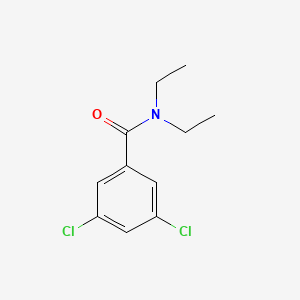
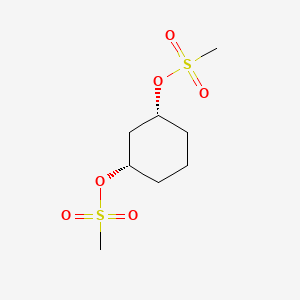
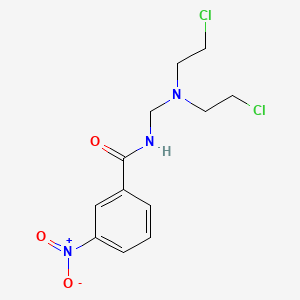
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
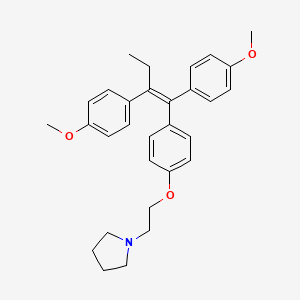
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
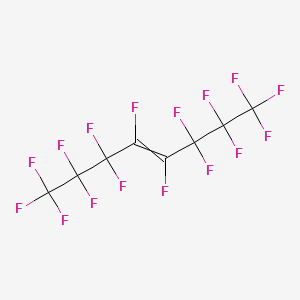
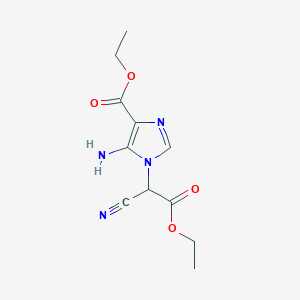
![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)
